molecular formula C9H13ClO B2976567 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone CAS No. 2140750-33-8

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone

Cat. No.: B2976567
CAS No.: 2140750-33-8
M. Wt: 172.65
InChI Key: QXICNDXTYJYJMQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone is a chemical compound with the molecular formula C10H15ClO It is known for its unique structure, which includes two cyclopropyl groups and a chlorine atom attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone typically involves the chlorination of cyclopropylmethyl ketone. One common method includes the use of chlorine gas in the presence of a catalyst to achieve the chlorination reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethanones.

Scientific Research Applications

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1-chlorocyclopropyl)ethanone
  • 2-Chloro-1-(2-cyclopropyl)ethanone

Uniqueness

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone is unique due to the presence of two cyclopropyl groups and a methyl substituent, which confer distinct steric and electronic properties.

Properties

IUPAC Name

2-chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-5-2-6(5)7-3-8(7)9(11)4-10/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXICNDXTYJYJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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